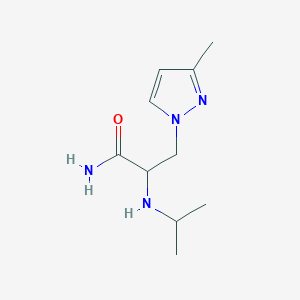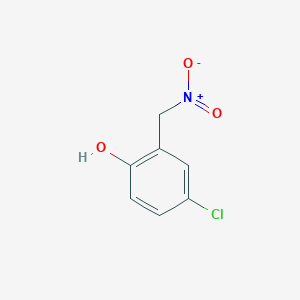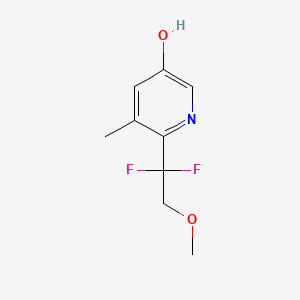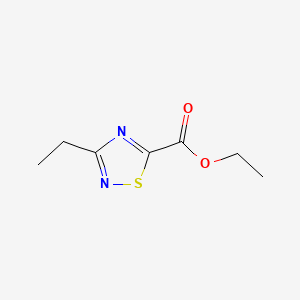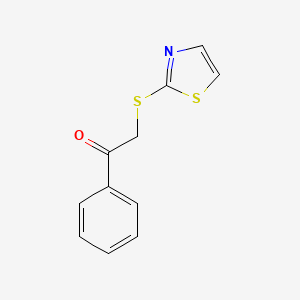
1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one is a chemical compound that features a phenyl group attached to a thiazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one typically involves the reaction of 2-mercaptothiazole with a phenacyl bromide derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); usually performed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing virulence . The compound may also interact with enzymes or receptors in biological systems, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-1-phenyl-2-(phenylthio)ethan-1-one: Similar structure but with additional phenylthio groups.
N-(thiazol-2-yl)benzenesulfonamides: Contains a thiazole ring but with different substituents and functional groups.
Uniqueness
1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one is unique due to its specific combination of a phenyl group and a thiazole ring linked via a thioether bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NOS2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
1-phenyl-2-(1,3-thiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H9NOS2/c13-10(9-4-2-1-3-5-9)8-15-11-12-6-7-14-11/h1-7H,8H2 |
InChI Key |
GNRRPZANSYDGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


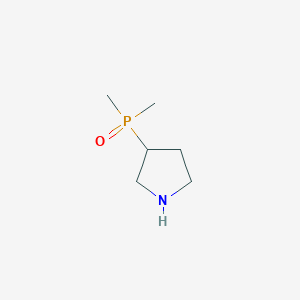
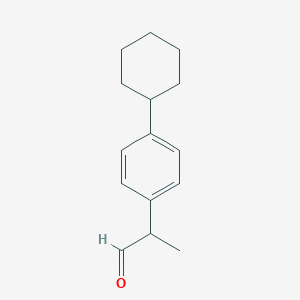
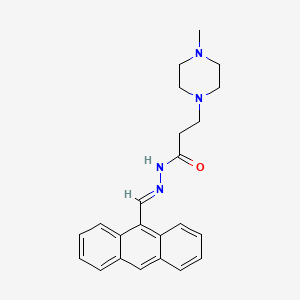

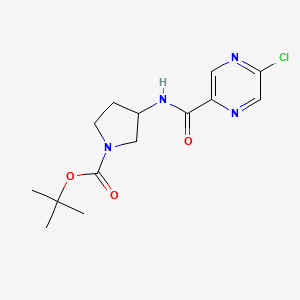
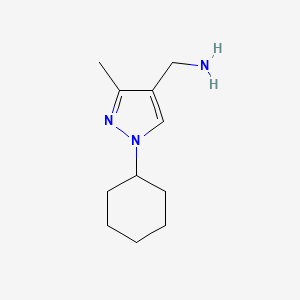


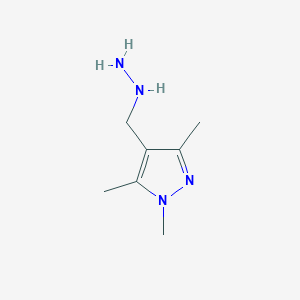
![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
